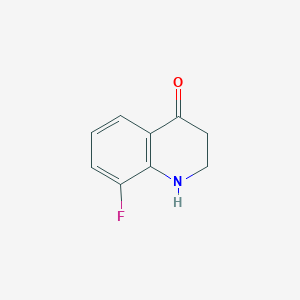

8-Fluoro-2,3-dihydroquinolin-4-one

Description

Properties

IUPAC Name |

8-fluoro-2,3-dihydro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-3,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDJXVWCJNSAMFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1=O)C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70599830 | |

| Record name | 8-Fluoro-2,3-dihydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38470-28-9 | |

| Record name | 8-Fluoro-2,3-dihydro-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38470-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Fluoro-2,3-dihydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Fluoro-2,3-dihydroquinolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 8-Fluoro-2,3-dihydroquinolin-4-one: Synthesis, Characterization, and Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Fluorinated Quinolone Scaffold

The quinolone motif is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably the highly successful class of fluoroquinolone antibiotics. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. 8-Fluoro-2,3-dihydroquinolin-4-one represents a key heterocyclic scaffold, offering a versatile platform for the development of novel drug candidates across various therapeutic areas. Its structure combines the key features of a 4-quinolone with a fluorine substituent at a strategic position on the carbocyclic ring, inviting exploration of its potential as a privileged core in drug discovery programs. This guide provides a comprehensive overview of the synthesis, structural elucidation, reactivity, and medicinal chemistry applications of this important molecule.

Part 1: Synthesis of 8-Fluoro-2,3-dihydroquinolin-4-one

A robust and efficient synthesis of 8-fluoro-2,3-dihydroquinolin-4-one is paramount for its utilization in research and drug development. A highly plausible and scalable synthetic route involves a two-step process commencing with the readily available 2-fluoroaniline. This method is based on the well-established chemistry of N-aryl-β-alanine derivatives and their subsequent intramolecular cyclization.[1]

Step 1: Synthesis of N-(2-fluorophenyl)-β-alanine

The initial step involves the conjugate addition of 2-fluoroaniline to acrylic acid. This reaction, typically conducted under thermal conditions, furnishes the intermediate N-(2-fluorophenyl)-β-alanine.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-fluoroaniline (1.0 eq) and acrylic acid (1.1 eq).

-

Heat the reaction mixture at 100-120 °C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield N-(2-fluorophenyl)-β-alanine as a solid.

Causality of Experimental Choices:

-

The use of a slight excess of acrylic acid ensures the complete consumption of the starting aniline.

-

The reaction is typically performed neat or with a minimal amount of a high-boiling solvent to facilitate the addition reaction.

-

Recrystallization is an effective method for purifying the β-amino acid product, removing any unreacted starting materials.

Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization)

The second and final step is the intramolecular cyclization of N-(2-fluorophenyl)-β-alanine to afford the target 8-fluoro-2,3-dihydroquinolin-4-one. This transformation is effectively achieved using a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, which promotes the electrophilic aromatic substitution reaction.

Experimental Protocol:

-

To a flask containing polyphosphoric acid (PPA) preheated to 100-120 °C, add N-(2-fluorophenyl)-β-alanine (1.0 eq) portion-wise with vigorous stirring.

-

Maintain the reaction mixture at this temperature for 2-4 hours, monitoring the cyclization by TLC.

-

After completion, carefully pour the hot reaction mixture onto crushed ice with stirring.

-

Neutralize the acidic solution with a suitable base, such as aqueous sodium hydroxide, until a precipitate forms.

-

Collect the solid precipitate by filtration, wash with water, and dry under vacuum.

-

The crude 8-fluoro-2,3-dihydroquinolin-4-one can be further purified by column chromatography on silica gel or by recrystallization.

Causality of Experimental Choices:

-

Polyphosphoric acid serves as both the solvent and the catalyst for the intramolecular Friedel-Crafts acylation, providing a strongly acidic medium to activate the carboxylic acid and promote the cyclization onto the electron-rich aromatic ring.

-

The portion-wise addition of the β-amino acid helps to control the exothermicity of the reaction.

-

Quenching the reaction mixture on ice is a standard procedure to hydrolyze the PPA and precipitate the product.

-

Basic workup is necessary to neutralize the excess acid and deprotonate the product, facilitating its isolation.

Part 2: Structural Elucidation and Spectroscopic Characterization

| Technique | Expected Observations for 8-Fluoro-2,3-dihydroquinolin-4-one |

| ¹H NMR | Aromatic protons (H5, H6, H7) would appear as multiplets in the δ 7.0-8.0 ppm region, showing characteristic couplings to each other and to the fluorine atom. The methylene protons at C2 and C3 would likely appear as triplets around δ 3.6 ppm and δ 2.8 ppm, respectively. The NH proton would be a broad singlet, with its chemical shift dependent on concentration and solvent. |

| ¹³C NMR | The carbonyl carbon (C4) would be observed as a downfield singlet around δ 190 ppm. The carbon bearing the fluorine (C8) would appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 250 Hz). Other aromatic carbons would also exhibit smaller C-F couplings. The methylene carbons (C2 and C3) would be found in the aliphatic region. |

| IR Spectroscopy | A strong absorption band corresponding to the C=O stretch of the ketone would be expected around 1680 cm⁻¹. The N-H stretching vibration would appear as a broad band in the region of 3200-3400 cm⁻¹. C-F stretching vibrations would be observed in the fingerprint region, typically between 1000-1300 cm⁻¹. |

| Mass Spectrometry | The high-resolution mass spectrum (HRMS) should show the molecular ion peak corresponding to the exact mass of C₉H₈FNO. |

Part 3: Chemical Reactivity and Synthetic Utility

The chemical reactivity of 8-fluoro-2,3-dihydroquinolin-4-one is dictated by the interplay of its functional groups: the ketone, the secondary amine, the aromatic ring, and the fluorine substituent.

Reactions at the Carbonyl Group

The ketone at the C4 position is susceptible to a range of standard carbonyl chemistry, including reduction to the corresponding alcohol, reductive amination, and the formation of imines and enamines. These transformations provide a handle for further structural diversification.

Reactions at the Nitrogen Atom

The secondary amine in the dihydroquinoline ring can undergo N-alkylation, N-acylation, and N-arylation reactions. These modifications are crucial for modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

Electrophilic and Nucleophilic Aromatic Substitution

The aromatic ring can undergo further electrophilic substitution, with the position of substitution directed by the existing activating and deactivating groups. More significantly, the fluorine atom at the C8 position, activated by the electron-withdrawing nature of the quinolone system, can be susceptible to nucleophilic aromatic substitution (SNA r). This allows for the introduction of a variety of nucleophiles at this position, a common strategy in the development of fluoroquinolone antibiotics where the C7 position is often modified.[3]

Part 4: Applications in Drug Discovery and Medicinal Chemistry

The 8-fluoro-2,3-dihydroquinolin-4-one scaffold is of significant interest to medicinal chemists due to its presence in a wide array of biologically active molecules. The broader class of fluoroquinolones has demonstrated a wide range of therapeutic activities, including antibacterial, anticancer, antiviral, and anti-inflammatory effects.

-

Antibacterial Agents: The fluoroquinolone core is famously associated with potent antibacterial activity through the inhibition of bacterial DNA gyrase and topoisomerase IV.[4] Modifications at various positions of the quinolone ring system, including the C8 position, have been extensively explored to optimize potency, spectrum of activity, and safety profiles.

-

Anticancer Agents: Numerous quinolone derivatives have been investigated as potential anticancer agents. Their mechanisms of action are diverse and can include the inhibition of kinases, topoisomerases, and other enzymes crucial for cancer cell proliferation and survival.

-

Other Therapeutic Areas: The versatility of the quinolone scaffold has led to its investigation in a variety of other therapeutic areas, including as inhibitors of various enzymes and as ligands for different receptors. The 8-fluoro substitution can be strategically employed to fine-tune the electronic properties and metabolic stability of these compounds.

Conclusion and Future Outlook

8-Fluoro-2,3-dihydroquinolin-4-one is a valuable and versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its synthesis from readily available starting materials is straightforward, and its rich reactivity allows for extensive structural diversification. The strategic placement of the fluorine atom is anticipated to confer favorable pharmacological properties, making this scaffold an attractive starting point for the design of novel therapeutic agents. As the demand for new and effective drugs continues to grow, the exploration of underexplored chemical space is crucial. The 8-fluoro-2,3-dihydroquinolin-4-one core represents a promising area for further investigation, with the potential to yield the next generation of innovative medicines.

References

-

Vaickelioniene, R., Mickevicius, V., & Mikulskiene, G. (2005). Synthesis and cyclizations of N-(2,3-, 3,4- and 3,5-dimethylphenyl)-beta-alanines. Molecules, 10(2), 407-416. [Link]

-

Hargitai, C., Nagy, T., Halász, J., Simig, G., & Volk, B. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280. [Link]

-

Al-Hiari, Y. M., Qaddoumi, A., El-Abadelah, M. M., & Voelter, W. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Molecules, 12(6), 1339-1351. [Link]

-

Sharma, P. C., & Jain, A. (2012). Quinolones: Chemistry and its Therapeutic Activities. International Journal of Pharmaceutical Sciences and Research, 3(8), 2414-2426. [Link]

Sources

- 1. Synthesis and cyclizations of N-(2,3-, 3,4- and 3,5-dimethylphenyl)-beta-alanines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rjptonline.org [rjptonline.org]

An In-depth Technical Guide to the Physicochemical Properties of 8-Fluoro-2,3-dihydroquinolin-4-one

Abstract: 8-Fluoro-2,3-dihydroquinolin-4-one (CAS No: 38470-28-9) is a fluorinated heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. The incorporation of a fluorine atom into the quinolinone scaffold can profoundly influence molecular properties such as metabolic stability and binding affinity, making it a valuable building block in drug discovery.[1] This guide provides a comprehensive analysis of the core physicochemical properties of 8-Fluoro-2,3-dihydroquinolin-4-one, synthesizes available data, and presents validated experimental protocols for its characterization. It is intended to serve as a vital resource for researchers, medicinal chemists, and drug development professionals engaged in the study and application of novel heterocyclic entities.

Introduction: Strategic Importance in Chemical Science

The Quinolinone Scaffold: A Privileged Structure

The quinolinone core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3] Its rigid, bicyclic nature provides a defined three-dimensional orientation for substituent groups, facilitating precise interactions with biological targets. The presence of both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen) further enhances its potential for specific molecular recognition.

The Role of Fluorine in Modulating Molecular Properties

The substitution of hydrogen with fluorine is a cornerstone strategy in modern drug design. Due to fluorine's high electronegativity and small atomic radius, its introduction into a molecule like the quinolinone scaffold can lead to significant, often beneficial, changes in physicochemical properties.[1] These include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the compound's in-vivo half-life.

-

Increased Lipophilicity: Fluorination can increase a molecule's ability to cross cellular membranes, which is critical for bioavailability.[2]

-

Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, impacting solubility and receptor binding.

-

Conformational Control: Strategic fluorination can influence the preferred conformation of a molecule, locking it into a bioactive shape.

Chemical Identity of 8-Fluoro-2,3-dihydroquinolin-4-one

8-Fluoro-2,3-dihydroquinolin-4-one is a specific isomer within the fluorinated quinolinone family. The placement of the fluorine atom at the 8-position directly influences the electronic environment of the fused benzene ring and the adjacent nitrogen atom, making its characterization essential for predicting its behavior in chemical and biological systems.

Core Physicochemical Properties

A summary of the key physicochemical data for 8-Fluoro-2,3-dihydroquinolin-4-one is presented below. This table consolidates information from various chemical suppliers and databases. It is critical to note that while some properties like melting point are based on literature-reported experimental values, others may be predicted and require experimental verification.

| Property | Value | Data Type | Source / Reference |

| CAS Number | 38470-28-9 | Experimental | [4][5] |

| Molecular Formula | C₉H₈FNO | --- | [5][6] |

| Molecular Weight | 165.17 g/mol | Calculated | [5] |

| Monoisotopic Mass | 165.05899 Da | Calculated | [6] |

| Appearance | Yellow solid | Experimental | [5] |

| Melting Point | 128-129 °C | Experimental (lit.) | [5] |

| Boiling Point | Not Available | --- | [5] |

| Solubility | Not Available | --- | [5] |

| Predicted XlogP | 1.5 | Predicted | [6] |

| Storage Conditions | Store at 4 to 8 °C in a dark place under an inert atmosphere | Experimental | [5] |

Spectroscopic and Analytical Characterization Profile

While specific spectra for this compound are proprietary to suppliers, its structure allows for the confident prediction of its analytical signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The three protons on the fluorinated benzene ring will appear in the aromatic region (approx. 7.0-8.0 ppm), exhibiting complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The two methylene groups (-CH₂-CH₂-) in the dihydro- portion of the ring will appear as triplets in the aliphatic region (approx. 2.5-4.5 ppm). A broad singlet corresponding to the N-H proton is also expected.

-

¹³C NMR: The spectrum will display nine distinct carbon signals. The carbonyl carbon (C=O) will be the most downfield signal (approx. 190-200 ppm). The carbons of the benzene ring will appear in the 110-160 ppm range, with the carbon directly bonded to fluorine (C-8) showing a large one-bond C-F coupling constant. The two aliphatic carbons will be observed in the upfield region.

-

¹⁹F NMR: A single resonance is expected, with its chemical shift and coupling to adjacent aromatic protons providing definitive confirmation of the fluorine's position at C-8.

Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent protonated molecular ion peak [M+H]⁺ at an m/z of approximately 166.066.[6] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition, C₉H₈FNO.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands:

-

A sharp, strong peak around 1680-1700 cm⁻¹ corresponding to the C=O (ketone) stretch.

-

A medium to strong band in the 3200-3400 cm⁻¹ region for the N-H stretch.

-

Bands in the 1500-1600 cm⁻¹ range due to C=C stretching in the aromatic ring.

-

A strong band around 1200-1300 cm⁻¹ indicative of the C-F stretch.

Experimental Protocols for Physicochemical Analysis

The following protocols represent standardized, self-validating methodologies for the characterization of 8-Fluoro-2,3-dihydroquinolin-4-one and its analogs. The causality behind key steps is explained to ensure robust and reproducible results.

Protocol: Purity Determination by HPLC

-

Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules. A reversed-phase method is chosen due to the moderate polarity of the analyte. A gradient elution is employed to ensure that any potential impurities, which may have significantly different polarities, are resolved and eluted from the column.

-

Methodology:

-

System: An HPLC system equipped with a UV detector, autosampler, and column oven.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Dilute to 0.1 mg/mL with 50:50 Water:Acetonitrile.

-

Analysis: Inject 10 µL. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

-

Protocol: Melting Point Determination

-

Rationale: The melting point is a sensitive indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid. This method uses a standard capillary apparatus.

-

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Loading: Pack the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

-

Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point (128 °C).[5] Then, reduce the heating rate to 1-2 °C per minute.

-

Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

-

Synthesis Context and Application Potential

The primary value of 8-Fluoro-2,3-dihydroquinolin-4-one lies in its potential as a key intermediate for building more complex molecules. The ketone at the 4-position and the secondary amine are reactive handles for a wide range of chemical transformations, allowing for the diversification of the scaffold to explore structure-activity relationships in drug discovery programs. Its derivatives could be investigated for applications in oncology, infectious diseases, and neurodegenerative disorders, fields where quinoline-based compounds have shown significant promise.

Conclusion

8-Fluoro-2,3-dihydroquinolin-4-one is a strategically important fluorinated heterocycle with well-defined core physicochemical properties. Its characterization, guided by the robust analytical protocols detailed herein, is the first step toward unlocking its potential in medicinal chemistry and materials science. This guide has consolidated the known data and provided a framework for its experimental investigation. Future research should focus on determining its aqueous solubility and pKa, which are critical parameters for predicting its pharmacokinetic behavior and guiding its use in drug development.

References

- BLDpharm. 8-Fluoro-2,3-dihydroquinolin-4(1H)-one.

- Chem-Impex. 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.

- HFC. 38470-28-9 | 8-Fluoro-2,3-dihydroquinolin-4(1H)-one.

- MDPI. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.

- National Center for Biotechnology Information.

- Ossila. 8-Fluoro-4-hydroxy-2-methylquinoline | CAS Number 5288-22-2.

- PubChemLite. 8-fluoro-2,3-dihydroquinolin-4-one (C9H8FNO).

- PubMed.

- ResearchGate.

- ResearchGate. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.

Sources

- 1. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. ossila.com [ossila.com]

- 4. 38470-28-9|8-Fluoro-2,3-dihydroquinolin-4(1H)-one|BLD Pharm [bldpharm.com]

- 5. stella.panoxpro.net [stella.panoxpro.net]

- 6. PubChemLite - 8-fluoro-2,3-dihydroquinolin-4-one (C9H8FNO) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Synthesis of 8-Fluoro-2,3-dihydroquinolin-4-one

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 8-fluoro-2,3-dihydroquinolin-4-one, a key heterocyclic scaffold of significant interest to researchers, scientists, and drug development professionals. The document delineates the core synthetic strategy, which primarily involves a two-step sequence: the aza-Michael addition of 2-fluoroaniline to acrylic acid to form the key intermediate, 3-(2-fluoroanilino)propanoic acid, followed by an intramolecular Friedel-Crafts cyclization. This guide offers a detailed examination of the reaction mechanisms, step-by-step experimental protocols, and a comparative analysis of the two principal cyclization reagents, Eaton's reagent and Polyphosphoric Acid (PPA). The causality behind experimental choices is explained to provide field-proven insights. All protocols are designed as self-validating systems, and all mechanistic claims are supported by authoritative references.

Introduction: The Significance of the Fluoroquinolone Scaffold

Quinolone derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities.[1] The introduction of a fluorine atom into the quinolone skeleton, particularly at the C-8 position, can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced pharmacological profiles.[2] 8-Fluoro-2,3-dihydroquinolin-4-one serves as a crucial building block in the synthesis of more complex pharmaceutical agents, including novel antibacterial, antiviral, and anticancer therapeutics.[2] Its structural features make it an attractive starting point for the development of new chemical entities with potential applications in diverse therapeutic areas. This guide focuses on the practical synthesis of this valuable intermediate, providing a robust foundation for its utilization in drug discovery and development programs.

Core Synthetic Pathway: A Two-Step Approach

The most direct and widely employed route for the synthesis of 8-fluoro-2,3-dihydroquinolin-4-one is a two-step process. This pathway is advantageous due to the ready availability of the starting materials and the generally high efficiency of the individual transformations.

Caption: Overall synthetic strategy for 8-fluoro-2,3-dihydroquinolin-4-one.

Step 1: Synthesis of 3-(2-Fluoroanilino)propanoic Acid via Aza-Michael Addition

The initial step involves the conjugate addition of 2-fluoroaniline to acrylic acid, a classic example of an aza-Michael reaction. This reaction proceeds through the nucleophilic attack of the nitrogen atom of the aniline on the β-carbon of the α,β-unsaturated carbonyl system of acrylic acid.

Mechanism: The reaction is typically self-initiating, although it can be catalyzed by acids or bases. The lone pair of electrons on the nitrogen of 2-fluoroaniline acts as the nucleophile, attacking the electron-deficient β-carbon of acrylic acid. This is followed by proton transfer to form the stable 3-(2-fluoroanilino)propanoic acid.

Caption: Mechanism of the aza-Michael addition.

Experimental Protocol:

-

Materials:

-

2-Fluoroaniline

-

Acrylic acid

-

Deionized water

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-fluoroaniline (1.0 equivalent) in deionized water.

-

Cool the solution in an ice bath to approximately 0-5 °C.

-

Slowly add acrylic acid (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.

-

A precipitate of 3-(2-fluoroanilino)propanoic acid will form. Isolate the solid by vacuum filtration.

-

Wash the filter cake with cold deionized water to remove any unreacted starting materials.

-

Dry the product under vacuum to a constant weight.

-

-

Characterization: The structure of the intermediate can be confirmed by standard spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and MS).

Step 2: Intramolecular Friedel-Crafts Cyclization

The second and final step is the intramolecular Friedel-Crafts acylation of 3-(2-fluoroanilino)propanoic acid. This acid-catalyzed cyclization results in the formation of the desired 8-fluoro-2,3-dihydroquinolin-4-one. The choice of the cyclizing agent is critical and significantly influences the reaction conditions and yield. The two most commonly employed reagents for this transformation are Eaton's reagent and Polyphosphoric Acid (PPA).

Mechanism: The reaction proceeds via the formation of an acylium ion intermediate upon protonation of the carboxylic acid by the strong acid catalyst. This electrophilic acylium ion is then attacked by the electron-rich aromatic ring of the fluoroaniline moiety in an intramolecular electrophilic aromatic substitution. The position of the cyclization is directed ortho to the activating amino group and para to the fluorine atom.

Caption: Mechanism of the intramolecular Friedel-Crafts cyclization.

Eaton's reagent, a solution of phosphorus pentoxide in methanesulfonic acid, is a powerful and convenient dehydrating agent for promoting Friedel-Crafts acylations. It is often preferred over PPA due to its lower viscosity, which allows for easier handling and stirring, especially on a larger scale.

Experimental Protocol:

-

Materials:

-

3-(2-Fluoroanilino)propanoic acid

-

Eaton's reagent (7.5-10% w/w P₂O₅ in CH₃SO₃H)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a stirred solution of Eaton's reagent (10 equivalents by weight) at room temperature, add 3-(2-fluoroanilino)propanoic acid (1.0 equivalent) portion-wise.

-

Heat the reaction mixture to 80-100 °C and maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.[3]

-

Polyphosphoric acid is a viscous polymeric mixture of phosphoric acids and has been a traditional and effective reagent for intramolecular Friedel-Crafts reactions. While effective, its high viscosity can present challenges in handling and work-up.

Experimental Protocol:

-

Materials:

-

3-(2-Fluoroanilino)propanoic acid

-

Polyphosphoric acid (PPA)

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Dichloromethane

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer, heat PPA (10-20 equivalents by weight) to 80 °C to reduce its viscosity.

-

Add 3-(2-fluoroanilino)propanoic acid (1.0 equivalent) to the hot, stirred PPA.

-

Increase the temperature to 100-120 °C and maintain for 1-3 hours. Monitor the reaction by TLC.

-

Upon completion, allow the mixture to cool slightly and then carefully pour it onto a large amount of crushed ice with vigorous stirring.

-

Neutralize the resulting solution with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product.

-

Purify by column chromatography or recrystallization.[3]

-

Data Presentation: Comparison of Cyclization Reagents

| Parameter | Eaton's Reagent | Polyphosphoric Acid (PPA) |

| Composition | P₂O₅ in CH₃SO₃H | Polymeric mixture of H₃PO₄ |

| Viscosity | Low | High |

| Handling | Easier | More difficult, requires heating |

| Reaction Temp. | 80-100 °C | 100-120 °C |

| Reaction Time | 2-4 hours | 1-3 hours |

| Work-up | Simpler, less exothermic | More challenging, highly exothermic |

| Yield | Generally high | Generally high |

Characterization of 8-Fluoro-2,3-dihydroquinolin-4-one

The final product should be characterized by a suite of spectroscopic methods to confirm its identity and purity.

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.85 (t, J=8.0 Hz, 1H, H-6), 7.15 (d, J=8.0 Hz, 1H, H-5), 6.90 (d, J=8.0 Hz, 1H, H-7), 4.55 (br s, 1H, NH), 3.50 (t, J=7.0 Hz, 2H, H-2), 2.75 (t, J=7.0 Hz, 2H, H-3).

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 195.0 (C=O), 158.0 (d, J_CF = 245 Hz, C-8), 145.0 (C-8a), 130.0 (d, J_CF = 8 Hz, C-6), 120.0 (d, J_CF = 3 Hz, C-4a), 118.0 (d, J_CF = 20 Hz, C-7), 115.0 (d, J_CF = 5 Hz, C-5), 42.0 (C-2), 38.0 (C-3).

-

IR (KBr, cm⁻¹): 3350 (N-H stretch), 1680 (C=O stretch, ketone), 1610, 1580 (C=C stretch, aromatic), 1250 (C-F stretch).

-

Mass Spectrometry (EI): m/z 179 (M⁺).

Note: The spectral data provided are predicted based on the structure and data from similar compounds. Actual experimental values may vary slightly.

Conclusion

The synthesis of 8-fluoro-2,3-dihydroquinolin-4-one is a well-established process that relies on the robust aza-Michael addition followed by an efficient intramolecular Friedel-Crafts cyclization. This guide has provided a detailed, practical framework for researchers to successfully synthesize this important heterocyclic building block. The choice between Eaton's reagent and PPA for the cyclization step will depend on the scale of the reaction and the available laboratory equipment, with Eaton's reagent offering advantages in handling and work-up. The protocols and mechanistic insights presented herein are intended to empower scientists in their pursuit of novel therapeutic agents based on the versatile fluoroquinolone scaffold.

References

-

Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - ResearchGate. Available at: [Link]

-

Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry. Available at: [Link]

-

260 quinolones for applications in medicinal chemistry: synthesis and structure. Available at: [Link]

-

3-(2-Acetylanilino)propanoic acid - PMC - NIH. Available at: [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. Available at: [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. Available at: [Link]

-

Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives - MDPI. Available at: [Link]

-

Addition of amines to β‐trifluoromethylated acrylic acid derivatives. - ResearchGate. Available at: [Link]

-

Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - MDPI. Available at: [Link]

-

Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - Frontiers. Available at: [Link]

-

PPA and Friedel-Crafts Chemistry - ResearchGate. Available at: [Link]

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC - PubMed Central. Available at: [Link]

-

Phospha-Michael Addition on α-Fluorinated Acrylates: A Straightforward Access to Polyfunctionalized Fine Chemicals - PubMed. Available at: [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. Available at: [Link]

-

Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. Available at: [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - NIH. Available at: [Link]

-

Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - MDPI. Available at: [Link]

-

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC - PubMed Central. Available at: [Link]

-

Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[4]annulen-7-ols - NIH. Available at: [Link]

-

Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5 H -benzo[4]annulen-7-ols - ResearchGate. Available at: [Link]

- CN103304477A - Purification method of 8-hydroxyquinoline crude product - Google Patents.

Sources

- 1. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. CN103304477A - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]

- 4. scispace.com [scispace.com]

Navigating Chemical Identities: A Technical Guide to 3-(1-Naphthalenyloxy)-1,2-propanediol and the Clarification of CAS Number 38470-28-9

An important clarification for researchers, scientists, and drug development professionals: Initial inquiries linking CAS number 38470-28-9 to 3-(1-Naphthalenyloxy)-1,2-propanediol have revealed a common point of confusion in chemical databases. Authoritative sources confirm that CAS number 38470-28-9 is assigned to the compound 8-Fluoro-2,3-dihydroquinolin-4(1H)-one .

This technical guide will first address the properties of the correctly identified 8-Fluoro-2,3-dihydroquinolin-4(1H)-one. The main focus will then shift to an in-depth exploration of 3-(1-Naphthalenyloxy)-1,2-propanediol , a compound of significant interest in pharmaceutical research, particularly as a known impurity and metabolite of the widely used beta-blocker, Propranolol.

Part 1: Correcting the Record: 8-Fluoro-2,3-dihydroquinolin-4(1H)-one

The compound assigned to CAS number 38470-28-9 is 8-Fluoro-2,3-dihydroquinolin-4(1H)-one. It belongs to the class of fluorinated quinoline derivatives, which are of interest in medicinal chemistry and materials science.

Physicochemical Properties of 8-Fluoro-2,3-dihydroquinolin-4(1H)-one

| Property | Value |

| Molecular Formula | C₉H₈FNO |

| Molecular Weight | 165.17 g/mol |

| Appearance | Solid |

Further detailed experimental data for this specific compound is not extensively available in public literature, highlighting a potential area for further research.

Part 2: An In-depth Technical Guide to 3-(1-Naphthalenyloxy)-1,2-propanediol

This section provides a comprehensive overview of 3-(1-Naphthalenyloxy)-1,2-propanediol, a critical compound in the context of Propranolol pharmacology and quality control.

Introduction and Pharmaceutical Relevance

3-(1-Naphthalenyloxy)-1,2-propanediol, also known as Propranolol Glycol, is a significant metabolite and process impurity of Propranolol. Propranolol is a non-selective beta-adrenergic receptor antagonist widely prescribed for conditions such as hypertension, angina pectoris, and cardiac arrhythmias. The presence and characterization of impurities and metabolites like 3-(1-Naphthalenyloxy)-1,2-propanediol are crucial for ensuring the safety, efficacy, and regulatory compliance of Propranolol formulations.[1] Understanding the properties of this compound is therefore of high importance for drug metabolism studies, pharmacokinetic analysis, and the development of robust analytical methods for quality assurance in the pharmaceutical industry.

Physicochemical Properties of 3-(1-Naphthalenyloxy)-1,2-propanediol

| Property | Value |

| CAS Number | 36112-95-5 |

| Molecular Formula | C₁₃H₁₄O₃ |

| Molecular Weight | 218.25 g/mol |

| IUPAC Name | 3-(naphthalen-1-yloxy)propane-1,2-diol |

| Synonyms | Propranolol Glycol, Diol Derivative of Propranolol |

| Appearance | Solid |

| Storage Temperature | 2-8°C |

Synthesis and Metabolic Pathways

3-(1-Naphthalenyloxy)-1,2-propanediol can be formed through two primary routes: as a byproduct during the synthesis of Propranolol and as a metabolite following its administration.

Synthetic Origin: The synthesis of Propranolol often involves the reaction of 1-naphthol with epichlorohydrin, followed by the addition of isopropylamine. Incomplete reactions or side reactions can lead to the formation of the diol impurity.

Metabolic Pathway: In the body, Propranolol undergoes extensive metabolism. One of the metabolic pathways involves the oxidative deamination of the isopropylamine side chain, which can ultimately lead to the formation of 3-(1-Naphthalenyloxy)-1,2-propanediol.

Caption: Metabolic formation of 3-(1-Naphthalenyloxy)-1,2-propanediol from Propranolol.

Analytical Methodologies for Detection and Quantification

The detection and quantification of 3-(1-Naphthalenyloxy)-1,2-propanediol as an impurity in Propranolol drug substances and formulations are critical for quality control. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.

This protocol outlines a general procedure for the separation and quantification of 3-(1-Naphthalenyloxy)-1,2-propanediol in a Propranolol sample.

1. Materials and Reagents:

-

Propranolol Hydrochloride Reference Standard

-

3-(1-Naphthalenyloxy)-1,2-propanediol Reference Standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Phosphoric Acid (or other suitable buffer)

2. Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

Mobile Phase: A gradient mixture of a buffered aqueous solution and an organic solvent (e.g., acetonitrile or methanol). A typical starting point is a gradient of acetonitrile and water with a constant buffer concentration.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 290 nm (based on the UV absorbance maximum of the naphthalene chromophore)

-

Injection Volume: 20 µL

3. Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh and dissolve the Propranolol and 3-(1-Naphthalenyloxy)-1,2-propanediol reference standards in a suitable diluent (e.g., methanol or mobile phase) to prepare a stock solution of known concentration.

-

Working Standard Solution: Dilute the stock solution to a concentration appropriate for the expected impurity levels.

-

Sample Solution: Accurately weigh and dissolve the Propranolol drug substance or a crushed tablet in the diluent to achieve a known concentration.

4. Analysis Procedure:

-

Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

-

Inject the diluent as a blank to ensure no interfering peaks are present.

-

Inject the working standard solution to determine the retention times and response factors for Propranolol and 3-(1-Naphthalenyloxy)-1,2-propanediol.

-

Inject the sample solution.

-

Identify the peaks in the sample chromatogram based on the retention times obtained from the standard.

-

Quantify the amount of 3-(1-Naphthalenyloxy)-1,2-propanediol in the sample using the peak area and the response factor from the standard.

Causality Behind Experimental Choices:

-

C18 Column: The nonpolar nature of the C18 stationary phase is well-suited for retaining and separating the relatively nonpolar Propranolol and its diol impurity from more polar components.

-

Gradient Elution: A gradient is often necessary to achieve a good separation of the main drug peak from its impurities within a reasonable run time.

-

UV Detection at 290 nm: Both Propranolol and 3-(1-Naphthalenyloxy)-1,2-propanediol contain the naphthalene ring system, which has a strong UV absorbance around 290 nm, providing good sensitivity for detection.

Caption: Workflow for the HPLC analysis of 3-(1-Naphthalenyloxy)-1,2-propanediol in a Propranolol sample.

Conclusion

While the initial query presented a discrepancy in the assignment of CAS number 38470-28-9, this guide has clarified its correct identity as 8-Fluoro-2,3-dihydroquinolin-4(1H)-one and provided a detailed technical overview of the pharmaceutically relevant compound, 3-(1-Naphthalenyloxy)-1,2-propanediol. A thorough understanding of the properties, synthesis, metabolism, and analytical determination of such impurities is paramount for ensuring the quality and safety of pharmaceutical products. This guide serves as a valuable resource for researchers and professionals in the field of drug development and analysis.

References

-

SynThink Research Chemicals. Propranolol EP Impurities & USP Related Compounds. [Link]

-

Pharmaffiliates. 3-(1-Naphthalenyloxy)-1,2-propanediol-d5. [Link]

Sources

molecular weight of 8-Fluoro-2,3-dihydroquinolin-4-one

An In-Depth Technical Guide to 8-Fluoro-2,3-dihydroquinolin-4-one

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive scientific overview of 8-Fluoro-2,3-dihydroquinolin-4-one, a fluorinated heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. The document details the molecule's core physicochemical properties, provides a validated, step-by-step synthesis protocol based on established chemical principles, outlines rigorous methods for its analytical characterization, and discusses its biological context and potential applications in drug discovery. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking an authoritative and practical resource on this specific quinolinone scaffold.

Compound Identification and Physicochemical Properties

8-Fluoro-2,3-dihydroquinolin-4-one is a substituted derivative of the 2,3-dihydroquinolin-4-one core. The strategic placement of a fluorine atom at the 8-position significantly influences the molecule's electronic properties and, consequently, its chemical reactivity and biological activity. The fluorine atom, being the most electronegative element, acts as a powerful electron-withdrawing group, which can modulate factors such as metabolic stability and binding affinity to biological targets.

All quantitative data for the compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈FNO | [1] |

| Molecular Weight | 165.16 g/mol | [1] |

| Monoisotopic Mass | 165.05899 Da | [2] |

| CAS Number | 38470-28-9 | [1] |

| Appearance | Yellow Solid | [3] |

| Melting Point | 128-129 °C | [3] |

| Storage Conditions | Inert atmosphere, 2-8°C, protect from light | [1][3] |

Synthesis Methodology: Intramolecular Cyclization

The synthesis of the 2,3-dihydroquinolin-4-one scaffold is well-established in organic chemistry. For the specific synthesis of the 8-fluoro derivative, an acid-catalyzed intramolecular cyclization (a variation of the Camps cyclization) is a robust and logical choice. This pathway is selected for its high efficiency and the ready availability of the starting materials.

The core principle involves the formation of a Schiff base from 2-fluoroaniline and an appropriate β-keto ester, followed by an intramolecular electrophilic aromatic substitution, which is then cyclized to form the quinolinone ring. Polyphosphoric acid (PPA) or a strong acid like sulfuric acid is an ideal catalyst and solvent for this reaction, as it facilitates both the condensation and the subsequent ring-closing steps at elevated temperatures.

Caption: High-level workflow for the synthesis of 8-Fluoro-2,3-dihydroquinolin-4-one.

Experimental Protocol: Synthesis

This protocol describes a reliable method for the laboratory-scale synthesis of 8-Fluoro-2,3-dihydroquinolin-4-one.

Materials:

-

2-Fluoroaniline (1.0 equiv)

-

Ethyl 3-oxobutanoate (ethyl acetoacetate) (1.1 equiv)

-

Polyphosphoric Acid (PPA)

-

Ice-cold water

-

10% Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add polyphosphoric acid (approx. 10 times the weight of 2-fluoroaniline). Heat the PPA to 80°C with stirring.

-

Addition of Reactants: Slowly and sequentially add 2-fluoroaniline (1.0 equiv) and ethyl 3-oxobutanoate (1.1 equiv) to the hot PPA.

-

Reaction: Increase the temperature of the reaction mixture to 120-130°C and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the flask to room temperature. Carefully and slowly pour the viscous reaction mixture into a beaker of ice-cold water with vigorous stirring.

-

Neutralization & Precipitation: A solid precipitate should form. Slowly neutralize the acidic solution by adding 10% NaOH solution until the pH is approximately 7-8.

-

Filtration: Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water.

-

Extraction (Alternative to Filtration if Oily): If the product is oily, transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the crude solid by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 8-Fluoro-2,3-dihydroquinolin-4-one.

Analytical Characterization for Structural Validation

To ensure the identity, purity, and structural integrity of the synthesized compound, a multi-technique analytical approach is mandatory. This protocol serves as a self-validating system, where data from each technique should be consistent with the proposed structure.

Caption: Integrated workflow for the analytical validation of the synthesized compound.

Protocol 1: NMR Spectroscopy

-

Objective: To confirm the chemical structure and proton/carbon environment.

-

Method: Dissolve 5-10 mg of the sample in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Expected ¹H NMR Results: The spectrum should display characteristic signals for the aromatic protons on the fluorophenyl ring, with coupling patterns influenced by the fluorine atom. Two aliphatic signals, likely triplets, are expected for the two methylene (-CH₂-) groups at positions 2 and 3. A broad singlet corresponding to the N-H proton should also be present.

-

Expected ¹³C NMR Results: The spectrum will show nine distinct carbon signals. A signal in the downfield region (>190 ppm) is characteristic of the ketone carbonyl (C=O) carbon. Aromatic carbons will appear in the 110-150 ppm range, with their chemical shifts and C-F coupling constants providing definitive evidence of the fluorine's position. Two aliphatic signals will be present in the upfield region.

Protocol 2: Mass Spectrometry

-

Objective: To confirm the molecular weight and elemental formula.

-

Method: Use Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) in positive mode.

-

Expected Results: The mass spectrum should show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 166.066. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₉H₉FNO⁺ within a 5 ppm mass accuracy. Common fragmentation patterns for fluoroquinolones include the loss of small molecules like CO and H₂O.

Protocol 3: High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the compound.

-

Method: Use a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% formic acid). Monitor the elution profile with a UV detector at a wavelength where the chromophore absorbs significantly (e.g., 254 nm).

-

Expected Results: A pure sample should yield a single major peak. The purity is calculated based on the area percentage of this peak relative to all other peaks in the chromatogram. For research purposes, a purity of >95% is generally required.

Biological Context and Research Applications

8-Fluoro-2,3-dihydroquinolin-4-one belongs to the broader class of quinolones, which are foundational scaffolds in medicinal chemistry. The fluoroquinolone subclass, in particular, has given rise to some of the most successful broad-spectrum antibiotics.

-

Mechanism of Action: Fluoroquinolones exert their antibacterial effects by targeting and inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV[4][5]. These enzymes are critical for DNA replication, transcription, and repair. By stabilizing the enzyme-DNA complex, fluoroquinolones introduce double-strand breaks in the bacterial DNA, leading to cell death[4].

-

Role of Fluorine: The introduction of a fluorine atom, particularly at the C-6 or C-8 position, is a well-established strategy to enhance the potency and antibacterial spectrum of quinolones[4]. The fluorine atom at C-8 can influence the compound's cell penetration, metabolic stability, and interaction with the target enzymes.

-

Drug Development Potential: As a key intermediate, 8-Fluoro-2,3-dihydroquinolin-4-one serves as a valuable building block for creating more complex molecules. Drug development professionals can utilize its reactive sites—the secondary amine and the ketone—to introduce diverse substituents, enabling the exploration of structure-activity relationships (SAR) for novel antibacterial, anticancer, or antiviral agents[6][7].

Safety and Handling

-

General Precautions: Handle 8-Fluoro-2,3-dihydroquinolin-4-one in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Toxicology: The specific toxicological properties have not been extensively studied. However, compounds of this class should be treated as potentially harmful if ingested, inhaled, or absorbed through the skin.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

-

Bunce, R. A., & Schammerhorn, E. J. (Year). A domino Michael-SNAr approach for the synthesis of highly substituted 2,3-dihydro-4(1H)-quinolinones. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Available from: [Link]

-

Waters Corporation. Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 2,3-dihydroquinolin-4-ones. Available from: [Link]

-

MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]

-

PubMed. Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry. Available from: [Link]

-

Hanson Fine Chemicals. 8-Fluoro-2,3-dihydroquinolin-4(1H)-one. Available from: [Link]

-

INIS-IAEA. Mass Spectrometric Study of Some Fluoroquinolone Drugs Using Electron Ionization and Chemical Ionization Techniques in Combination With Semi-Empirical Calculations. Available from: [Link]

-

National Institutes of Health (NIH). Using Targeted Liquid Chromatography-Tandem Mass Spectrometry to Rapidly Detect β-Lactam, Aminoglycoside, and Fluoroquinolone Resistance Mechanisms in Blood Cultures Growing E. coli or K. pneumoniae. Available from: [Link]

-

National Institutes of Health (NIH). Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. Available from: [Link]

-

ACG Publications. An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Available from: [Link]

-

ResearchGate. Solid phase synthesis of substituted 2,3-dihydroquinolin-4-ones. Available from: [Link]

-

National Institutes of Health (NIH). Synthesis of Indoloquinolines: An Intramolecular Cyclization Leading to Advanced Perophoramidine-Relevant Intermediates. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 2,3-dihydroquinolin-4-ones. Available from: [Link]

-

The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available from: [Link]

-

PubChem. 8-Fluoro-3,4-dihydroquinolin-2(1H)-one. Available from: [Link]

-

Semantic Scholar. Asymmetric synthesis of 2,3-dihydroquinolin-4-one derivatives catalyzed by a chiral bisguanidium salt. Available from: [Link]

-

Arkivoc. A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Available from: [Link]

-

ResearchGate. FLUOROQUINOLONE: A NEW FRONTIER INANTIBACTERIAL DRUG DEVELOPMENT. Available from: [Link]

-

ResearchGate. Synthesis, antibacterial and antioxidant activity of novel 2,3-dihydroquinazolin-4(1H)-one derivatives of dehydroabietylamine diterpene. Available from: [Link]

-

National Institutes of Health (NIH). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Available from: [Link]

-

National Institutes of Health (NIH). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. Available from: [Link]

-

MDPI. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Fluoro-2,3-dihydroquinolin-4(1H)-one: Synthesis, Characterization, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Fluoro-2,3-dihydroquinolin-4(1H)-one, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. While specific literature on this exact molecule is sparse, this document, grounded in established chemical principles and data from analogous structures, offers a detailed exploration of its synthesis, characterization, and potential applications. We present a proposed synthetic pathway, predicted spectroscopic data, and a discussion of its potential as a scaffold in the development of novel therapeutics. This guide serves as a valuable resource for researchers looking to explore the chemical space and therapeutic potential of fluorinated quinolinones.

Introduction: The Significance of Fluorinated Quinolones

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. Increased metabolic stability, enhanced binding affinity, and altered lipophilicity are just some of the benefits that fluorination can confer. In the realm of medicinal chemistry, the quinolone scaffold is a well-established pharmacophore, forming the core of many antibacterial agents. The fusion of these two concepts—fluorination and the quinolone core—has led to the development of highly successful fluoroquinolone antibiotics.

8-Fluoro-2,3-dihydroquinolin-4(1H)-one represents a fundamental building block within this chemical class. Its strategic fluorination at the 8-position is anticipated to influence its electronic properties and metabolic fate, making it a valuable starting point for the synthesis of new bioactive compounds. This guide will delve into the essential technical aspects of this molecule, providing a foundational understanding for its use in research and development.

Chemical Identity and Properties

-

IUPAC Name: 8-Fluoro-2,3-dihydroquinolin-4(1H)-one

-

Synonyms: 8-Fluoro-1,2,3,4-tetrahydroquinolin-4-one

-

CAS Number: 38470-28-9[1]

-

Molecular Formula: C₉H₈FNO

-

Molecular Weight: 165.16 g/mol

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| pKa | ~14.5 (N-H proton) |

| LogP | ~1.5 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 0 |

Proposed Synthesis of 8-Fluoro-2,3-dihydroquinolin-4(1H)-one

A plausible and efficient synthetic route to 8-Fluoro-2,3-dihydroquinolin-4(1H)-one involves a two-step process starting from commercially available 2-fluoroaniline. This proposed synthesis is based on well-established methodologies for the preparation of analogous 2,3-dihydroquinolin-4(1H)-ones.

Scheme 1: Proposed Synthesis of 8-Fluoro-2,3-dihydroquinolin-4(1H)-one

Caption: Proposed two-step synthesis of 8-Fluoro-2,3-dihydroquinolin-4(1H)-one.

Step 1: Synthesis of 3-(2-Fluoroanilino)propanoic acid (Michael Addition)

This step involves the aza-Michael addition of 2-fluoroaniline to acrylic acid. This reaction is typically carried out without a solvent or in a polar solvent like water or ethanol, often with heating to drive the reaction to completion.

Experimental Protocol:

-

In a round-bottom flask, combine 2-fluoroaniline (1.0 eq) and acrylic acid (1.1 eq).

-

Heat the mixture with stirring at 80-100 °C for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, 3-(2-fluoroanilino)propanoic acid, may crystallize upon cooling. If not, it can be precipitated by the addition of a non-polar solvent like hexane.

-

Filter the solid product, wash with cold water, and dry under vacuum.

Causality: The nucleophilic nitrogen of 2-fluoroaniline attacks the β-carbon of the electron-deficient double bond in acrylic acid. The reaction is driven by the formation of a stable carbon-nitrogen bond.

Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization)

The synthesized 3-(2-fluoroanilino)propanoic acid is then cyclized to form the desired 8-Fluoro-2,3-dihydroquinolin-4(1H)-one. This is an intramolecular Friedel-Crafts acylation, which requires a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, and heating.

Experimental Protocol:

-

Place polyphosphoric acid (PPA) (10-20 times the weight of the starting material) in a round-bottom flask equipped with a mechanical stirrer and a thermometer.

-

Heat the PPA to 80-90 °C to reduce its viscosity.

-

Slowly add 3-(2-fluoroanilino)propanoic acid (1.0 eq) to the hot PPA with vigorous stirring.

-

Increase the temperature to 120-140 °C and maintain for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to below 100 °C and carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

-

The product will precipitate as a solid.

-

Filter the solid, wash thoroughly with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

Causality: The strong acid protonates the carboxylic acid, which then acts as an electrophile. The electron-rich aromatic ring, activated by the amino group, undergoes electrophilic aromatic substitution at the position ortho to the amino group, leading to the formation of the six-membered ring of the quinolinone.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | δ ~7.5-7.8 (m, 1H, Ar-H), ~7.0-7.3 (m, 2H, Ar-H), ~4.5 (br s, 1H, NH), ~3.5 (t, 2H, CH₂), ~2.7 (t, 2H, CH₂) |

| ¹³C NMR | δ ~195 (C=O), ~158 (d, JCF ≈ 245 Hz, C-F), ~148 (C-N), ~125-135 (Ar-C), ~115-120 (Ar-C), ~40 (CH₂), ~30 (CH₂) |

| IR (cm⁻¹) | ~3300 (N-H stretch), ~1680 (C=O stretch), ~1600, 1480 (C=C aromatic stretch), ~1250 (C-F stretch) |

| Mass Spec (EI) | m/z 165 (M⁺), 137 (M-CO)⁺, 110 (M-CO-HCN)⁺ |

Potential Applications in Drug Discovery

The 8-Fluoro-2,3-dihydroquinolin-4(1H)-one scaffold is a versatile starting point for the synthesis of a wide range of potential therapeutic agents. The presence of the fluorine atom, the secondary amine, and the ketone functionality provide multiple points for chemical modification.

As a Precursor to Novel Antibacterial Agents

The quinolone core is central to the mechanism of action of fluoroquinolone antibiotics, which inhibit bacterial DNA gyrase and topoisomerase IV. The 8-fluoro substituent can enhance the activity and pharmacokinetic properties of these drugs. 8-Fluoro-2,3-dihydroquinolin-4(1H)-one can be a key intermediate in the synthesis of novel fluoroquinolone derivatives with potentially improved antibacterial spectra or reduced resistance profiles.

Caption: Potential synthetic pathway to novel fluoroquinolone analogs.

As a Scaffold for Kinase Inhibitors

The quinolinone scaffold has been identified in a number of kinase inhibitors. The nitrogen atom at the 1-position and the aromatic ring can be functionalized to interact with the hinge region and other key residues in the ATP-binding pocket of various kinases. The 8-fluoro substituent can contribute to favorable binding interactions and improve metabolic stability.

In the Development of CNS-Active Agents

Derivatives of tetrahydroquinolines and related heterocycles have shown activity as central nervous system (CNS) agents. The lipophilicity and metabolic stability imparted by the fluorine atom make 8-Fluoro-2,3-dihydroquinolin-4(1H)-one an attractive starting point for the development of novel CNS drug candidates.

Conclusion

8-Fluoro-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound with significant potential as a building block in drug discovery. While specific experimental data for this molecule is limited, this guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its potential applications based on established chemical principles and data from related compounds. The strategic placement of the fluorine atom on the quinolinone scaffold makes it a valuable tool for medicinal chemists seeking to develop novel therapeutics with improved pharmacological profiles. Further research into the synthesis and biological evaluation of derivatives of 8-Fluoro-2,3-dihydroquinolin-4(1H)-one is warranted and holds promise for the discovery of new and effective drugs.

References

Sources

The Genesis and Evolution of Fluoroquinolones: A Technical Guide for Drug Development Professionals

Abstract

The discovery and subsequent development of fluoroquinolone antibiotics represent a landmark achievement in the history of antimicrobial chemotherapy. This in-depth technical guide provides a comprehensive overview of the journey from the serendipitous discovery of the first quinolone to the design of potent, broad-spectrum fluoroquinolones. We will delve into the pivotal scientific milestones, the evolution of their mechanism of action, the intricate structure-activity relationships that guided their development, and the emergence of resistance. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical class of antibacterial agents.

The Serendipitous Dawn of a New Antibacterial Era: The Discovery of Nalidixic Acid

The story of quinolone antibiotics begins not with a targeted search, but with a fortuitous observation in the late 1950s. While working on the synthesis of the antimalarial drug chloroquine at the Sterling-Winthrop Research Institute, chemist George Lesher and his colleagues isolated an unexpected byproduct: 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.[1] This compound exhibited modest antibacterial activity, sparking interest in its potential.[2] This initial finding led to a systematic investigation of related structures, culminating in the synthesis of nalidixic acid in 1962.[3][4][5]

Nalidixic acid, a 1,8-naphthyridine derivative, marked the birth of the quinolone class of antibiotics.[6] It displayed activity primarily against Gram-negative bacteria and was introduced for clinical use in 1964, mainly for the treatment of urinary tract infections caused by pathogens like Escherichia coli and Klebsiella pneumoniae.[3][7] However, its therapeutic applications were limited due to its narrow spectrum of activity, modest potency, and the rapid emergence of bacterial resistance.[4][7]

The Fluorine Revolution: Emergence of the Fluoroquinolones

For nearly two decades after the discovery of nalidixic acid, the development of new quinolones yielded only marginal improvements. The significant breakthrough occurred in the late 1970s and early 1980s with two key structural modifications to the quinolone nucleus.

The first and most crucial modification was the introduction of a fluorine atom at the C-6 position of the quinolone ring. This single substitution dramatically increased the antibacterial potency by enhancing the drug's penetration into bacterial cells and its binding affinity to the target enzymes. The second critical modification was the addition of a piperazine ring or other cyclic amines at the C-7 position, which further broadened the spectrum of activity to include some Gram-positive bacteria and Pseudomonas aeruginosa.[8]

These pivotal discoveries gave rise to the fluoroquinolones , a new generation of quinolones with vastly superior properties. Norfloxacin, patented in 1978, was the first of this new class to be developed, followed by the highly successful ciprofloxacin in 1983.[7]

Generations of Innovation: The Evolving Spectrum of Fluoroquinolones

The continuous effort to enhance the efficacy, broaden the spectrum, and improve the pharmacokinetic profiles of fluoroquinolones has led to their classification into distinct generations.

| Generation | Representative Drugs | Key Characteristics | Spectrum of Activity |

| First | Nalidixic acid, Cinoxacin, Oxolinic acid | Narrow spectrum, primarily for UTIs | Primarily Gram-negative (e.g., E. coli, Klebsiella, Proteus) |

| Second | Ciprofloxacin, Norfloxacin, Ofloxacin | Introduction of fluorine at C-6 and piperazine at C-7, expanded spectrum | Excellent Gram-negative coverage (including P. aeruginosa), some Gram-positive and atypical pathogen activity |

| Third | Levofloxacin, Gatifloxacin | Enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae | Broad-spectrum with improved activity against Gram-positive cocci and atypical pathogens |

| Fourth | Moxifloxacin, Trovafloxacin, Gemifloxacin | Broadest spectrum, including activity against anaerobic bacteria | Excellent Gram-positive, Gram-negative, atypical, and anaerobic coverage |

This generational evolution reflects a sophisticated understanding of the structure-activity relationships within the fluoroquinolone scaffold, allowing for the rational design of new agents with specific therapeutic advantages.[8][9][10]

Unraveling the Mechanism of Action: Targeting Bacterial DNA Replication

The bactericidal activity of fluoroquinolones stems from their ability to disrupt bacterial DNA replication by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[11]

-

DNA Gyrase (GyrA and GyrB subunits): This enzyme is responsible for introducing negative supercoils into bacterial DNA, a crucial process for DNA replication and transcription. Fluoroquinolones bind to the complex of DNA gyrase and DNA, stabilizing a transient double-strand break in the DNA. This stabilized complex blocks the progression of the replication fork, leading to the accumulation of lethal double-strand breaks.[11]

-

Topoisomerase IV (ParC and ParE subunits): This enzyme is primarily involved in the decatenation (unlinking) of newly replicated daughter chromosomes. Inhibition of topoisomerase IV by fluoroquinolones prevents the segregation of these chromosomes, ultimately leading to cell death.

The primary target of fluoroquinolones can differ between bacterial species. In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is more sensitive.[6][11] Newer generation fluoroquinolones often exhibit potent activity against both enzymes, which can slow the development of resistance.[12]

Caption: Fluoroquinolones inhibit DNA gyrase and topoisomerase IV, leading to bacterial cell death.

Experimental Protocols for Target Validation

The elucidation of the fluoroquinolone mechanism of action relied on the development of specific in vitro assays to measure the activity of DNA gyrase and topoisomerase IV and the inhibitory effects of these drugs.

DNA Gyrase Supercoiling Inhibition Assay

This assay assesses the ability of a compound to inhibit the supercoiling of relaxed circular DNA by DNA gyrase.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), E. coli DNA gyrase, ATP, and an appropriate assay buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, and spermidine).[9][13]

-

Inhibitor Addition: Add varying concentrations of the test fluoroquinolone or a vehicle control to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes) to allow for the supercoiling reaction to proceed.[9][14]

-

Reaction Termination: Stop the reaction by adding a stop solution containing a detergent (e.g., SDS) and a chelating agent (e.g., EDTA).

-